molecular formula C15H10F2O4 B6408865 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid CAS No. 1261993-67-2

4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408865
CAS No.: 1261993-67-2
M. Wt: 292.23 g/mol
InChI Key: YUVVXHSRHUVAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is a fluorinated aromatic compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a benzoic acid core, which imparts unique chemical properties.

Properties

IUPAC Name

4-fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)11-6-8(2-4-13(11)17)10-7-9(14(18)19)3-5-12(10)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVVXHSRHUVAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691556
Record name 4',6-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-67-2
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4,6′-difluoro-, 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261993-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',6-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions usually involve a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts like copper or palladium are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms and the methoxycarbonyl group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes, making the compound useful in research and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxycarbonylphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 4-Fluoro-3-isopropoxyphenylboronic acid

Uniqueness

4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methoxycarbonyl group, which impart distinct chemical properties. These features can enhance the compound’s reactivity and make it suitable for specific applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.